molecular formula C6H11NO3 B1332143 3-[Acetyl(methyl)amino]propanoic acid CAS No. 58706-66-4

3-[Acetyl(methyl)amino]propanoic acid

Cat. No.: B1332143
CAS No.: 58706-66-4
M. Wt: 145.16 g/mol
InChI Key: CUAUMKXJKVIJHG-UHFFFAOYSA-N
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Description

3-[Acetyl(methyl)amino]propanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, where the amino group is substituted with an acetyl(methyl)amino group

Scientific Research Applications

3-[Acetyl(methyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(methyl)amino]propanoic acid typically involves the acetylation of 3-(methylamino)propanoic acid. One common method includes the reaction of 3-(methylamino)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(methyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted amides or thioesters.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)propanoic acid: A precursor in the synthesis of 3-[Acetyl(methyl)amino]propanoic acid.

    3-Acetylamino propanoic acid: Similar structure but lacks the methyl group on the amino moiety.

    N-Acetylglycine: Contains an acetyl group but differs in the amino acid backbone.

Uniqueness

This compound is unique due to the presence of both acetyl and methyl groups on the amino moiety, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

3-[acetyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7(2)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAUMKXJKVIJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337290
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58706-66-4
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylacetamido)propanoic acid
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